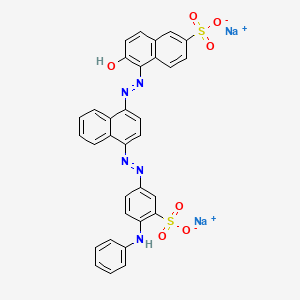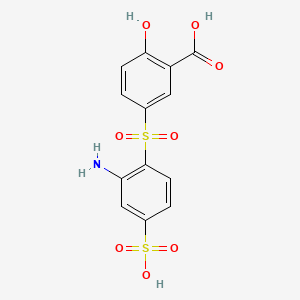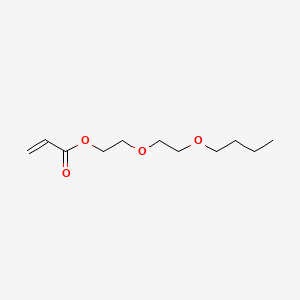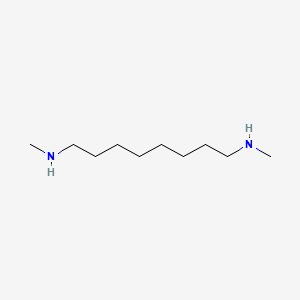
N,N'-Dimethyl-1,8-octanediamine
Overview
Description
N,N’-Dimethyl-1,8-octanediamine is an organic compound that belongs to the class of aliphatic diamines . It may be used in the preparation of N,N’-dimethyl-N,N’-octamethylenedi (3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine .
Molecular Structure Analysis
The molecular formula of N,N’-Dimethyl-1,8-octanediamine is C10H24N2 . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis
N,N’-Dimethyl-1,8-octanediamine may be used in the preparation of N,N’-dimethyl-N,N’-octamethylenedi (3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine .Physical And Chemical Properties Analysis
N,N’-Dimethyl-1,8-octanediamine has a molecular weight of 172.31 g/mol . It has a density of 0.769 g/mL at 25ºC (lit.) . The compound has a boiling point of 249ºC (lit.) and a melting point of 31-36ºC (lit.) . The flash point is 215 °F .Scientific Research Applications
1. Catalysis in Organic Synthesis
N,N'-Dimethyl-1,8-octanediamine has been employed as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. Notably, it aids in the Suzuki reactions of unactivated secondary alkyl halides with alkylboranes, a significant advancement in organic synthesis (Saito & Fu, 2007).
2. Corrosion Inhibition
Research involving spirocyclopropane derivatives, including those related to this compound, has shown these compounds to be effective inhibitors for mild steel corrosion in acidic solutions. This demonstrates its potential application in the field of corrosion protection (Chafiq et al., 2020).
3. Industrial Applications in Synthesis
This compound has found applications in the manufacturing of various products such as surfactants, cosmetics, detergents, textiles, and lubricating oil additives. Innovations in the continuous synthesis of related compounds, such as N,N-dimethyl-1,3-propanediamine, highlight the industrial significance of these diamines (Meng et al., 2013).
4. Antibacterial Biocides
Studies have shown that compounds like this compound, when used in synthesizing polysilsesquioxanes containing quaternary ammonium salt groups, exhibit antibacterial activity. This has implications for their use as biocides, particularly in medical and sanitary applications (Chojnowski et al., 2006).
5. Material Science and Luminescence
In material science, derivatives of this compound have been utilized in creating compounds with interesting luminescent properties. This includes their application in the synthesis of metal-centered luminescent materials, which canhave potential applications in optoelectronics and sensor technologies (Maderlehner et al., 2015).
6. Structural Chemistry
This compound-related compounds play a role in stabilizing the solid-state structure of metal complexes. Research on nickel(II) diamine complexes, for instance, reveals insights into how supramolecular interactions involving such diamines can influence molecular structure, impacting the development of various chemical compounds and materials (Bhaumik, Frontera & Chattopadhyay, 2021).
Safety and Hazards
N,N’-Dimethyl-1,8-octanediamine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The compound has hazard statements H315, H319, and H335 . Precautionary measures include washing with plenty of soap and water if it comes into contact with the skin, and rinsing cautiously with water for several minutes if it comes into contact with the eyes .
Mechanism of Action
Target of Action
N,N’-Dimethyl-1,8-octanediamine primarily targets the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other health effects.
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting a potential interaction with respiratory tissues .
Pharmacokinetics
The compound is known to have a density of 0769 g/mL at 25 °C (lit) , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of N,N’-Dimethyl-1,8-octanediamine’s action is irritation to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and other respiratory discomforts.
Action Environment
The action of N,N’-Dimethyl-1,8-octanediamine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 31-36 °C (lit.) and a boiling point of 249 °C (lit.) . Additionally, its solubility in water suggests that it may be more active in aqueous environments .
properties
IUPAC Name |
N,N'-dimethyloctane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-11-9-7-5-3-4-6-8-10-12-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBTMQPVIYUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337303 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33563-54-1 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



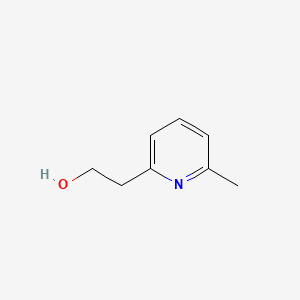
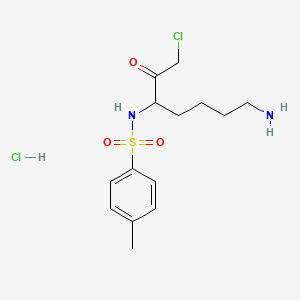
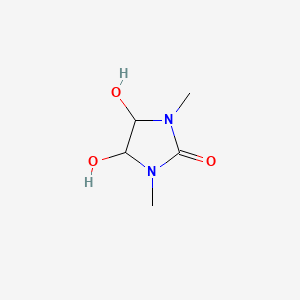
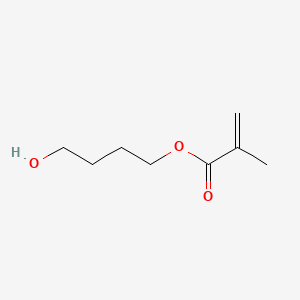
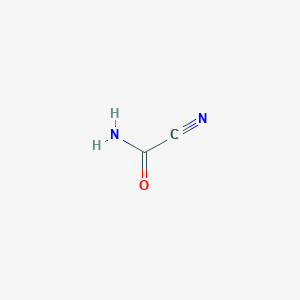
![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)

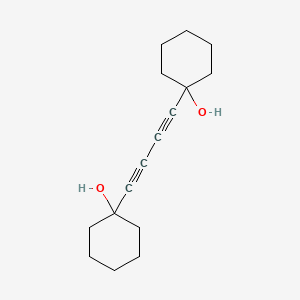
![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)
